REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])#[N:2].[H-].[Na+].Br[CH2:17][CH2:18][CH2:19]Br>CS(C)=O>[C:1]([C:3]1([C:4]2[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=2)[C:7]([O:9][CH3:10])=[O:8])[CH2:19][CH2:18][CH2:17]1)#[N:2] |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCC1)C=1C=C(C(=O)OC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |